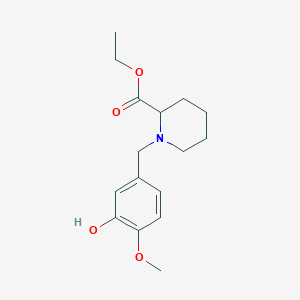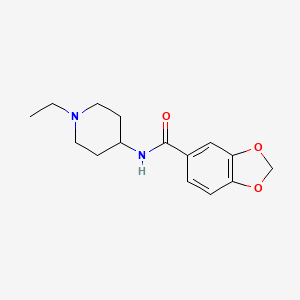![molecular formula C20H19ClO2 B5233058 2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone is a synthetic compound that belongs to the class of ketones. It is also known as Ketoprofen Cyclopentanone Analog or KCPA. This compound has been of interest to researchers due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation is that it may not accurately reflect the effects of the compound in vivo, as lab experiments are often conducted in vitro.
Future Directions
There are several future directions for research on 2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of the compound in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Another area of interest is the development of new derivatives of the compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone can be achieved through a multistep process. The first step involves the reaction of 4-chloroacetophenone with benzyl cyanide to form 2-(4-chlorophenyl)-2-phenylacetonitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to give the final product.
Scientific Research Applications
2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO2/c21-17-11-9-14(10-12-17)18(13-16-7-4-8-19(16)22)20(23)15-5-2-1-3-6-15/h1-3,5-6,9-12,16,18H,4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWZFUPCEUMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)


![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)


![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)